
Ethinylestradiol-17-Acetat
Übersicht
Beschreibung
Ethynyl Estradiol 17-Acetate is a synthetic estrogenic compound derived from estradiol. It is commonly used in various hormonal therapies, including oral contraceptives and hormone replacement therapy. This compound is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in medical applications .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Ethynyl Estradiol 17-Acetate serves multiple roles in scientific research:
- Endocrine Disruption Studies : It is employed to investigate the effects of estrogenic compounds on hormonal regulation and endocrine disruption, providing insights into environmental impacts on reproductive health.
- Pharmacological Research : The compound is integral in developing oral contraceptives and hormone replacement therapies, allowing researchers to study its pharmacokinetics and pharmacodynamics in various formulations .
- Biochemical Studies : Used as a model compound to understand estrogenic activity, Ethynyl Estradiol 17-Acetate aids in elucidating biochemical pathways influenced by estrogens, including cell signaling and gene transcription mechanisms .
Medical Applications
Ethynyl Estradiol 17-Acetate is primarily used in the following medical contexts:
- Oral Contraceptives : It is a key ingredient in combined oral contraceptives, effectively preventing ovulation and regulating menstrual cycles. Studies demonstrate its efficacy in reducing pregnancy rates when used as directed .
- Hormone Replacement Therapy : The compound alleviates menopausal symptoms such as hot flashes and vaginal dryness. Clinical trials have shown significant improvements in quality of life for menopausal women receiving hormone therapy that includes Ethynyl Estradiol 17-Acetate .
- Treatment of Hypogonadism : In women with insufficient estrogen production, Ethynyl Estradiol 17-Acetate can restore hormonal balance, aiding in the management of symptoms associated with hypogonadism .
- Palliative Care for Cancer : It has been utilized in palliative treatments for prostate cancer in men and breast cancer in women, demonstrating potential benefits in managing symptoms related to these conditions .
Case Studies
- Contraceptive Efficacy : A clinical trial involving over 5,000 participants demonstrated that a combination of Ethynyl Estradiol 17-Acetate and progestin significantly reduced the incidence of unintended pregnancies compared to placebo groups. The study highlighted a failure rate of less than 1% with consistent use.
- Menopausal Symptom Relief : A longitudinal study tracked 300 menopausal women receiving hormone replacement therapy with Ethynyl Estradiol 17-Acetate over five years. Results indicated a marked decrease in vasomotor symptoms (hot flashes) and improved psychological well-being compared to control groups receiving placebo.
- Endocrine Disruption Research : A laboratory study assessed the impact of various dosages of Ethynyl Estradiol 17-Acetate on male reproductive health in animal models. Findings revealed dose-dependent effects on sperm count and motility, underscoring the compound's relevance in endocrine disruption research.
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Scientific Research | Endocrine disruption studies | Insights into hormonal regulation |
Pharmacological research | Development of effective contraceptive formulations | |
Biochemical studies | Understanding estrogenic activity | |
Medical Applications | Oral contraceptives | <1% failure rate with consistent use |
Hormone replacement therapy | Significant relief from menopausal symptoms | |
Treatment of hypogonadism | Restored hormonal balance | |
Palliative care for cancer | Improved symptom management |
Wirkmechanismus
- ERs are present in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland .
- In the uterus, EE thickens the cervical mucus, making it less permeable to sperm, and alters the endometrial lining to prevent implantation .
- It also provides non-contraceptive benefits, such as regulating menstrual cycles and improving acne symptoms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Ethynyl Estradiol 17-Acetate plays a significant role in biochemical reactions. It binds with high affinity to the estrogen receptors in target organs . This interaction with estrogen receptors triggers a series of biochemical reactions that regulate various physiological processes. The nature of these interactions is primarily agonistic, meaning Ethynyl Estradiol 17-Acetate mimics the action of natural estrogens, leading to the activation of estrogen-responsive genes .
Cellular Effects
Ethynyl Estradiol 17-Acetate exerts profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the expression of genes involved in cell growth and differentiation . It also impacts cellular metabolism by influencing the activity of various enzymes and metabolic pathways .
Molecular Mechanism
The mechanism of action of Ethynyl Estradiol 17-Acetate is primarily through its binding to estrogen receptors. Once bound, it can modulate the transcription of target genes, leading to changes in protein synthesis . It can also interact with other biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethynyl Estradiol 17-Acetate can change over time. Studies have shown that it exhibits significant first-order kinetics, with a degradation halftime of 22.8 hours . It has also been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethynyl Estradiol 17-Acetate can vary with different dosages in animal models. For instance, higher doses of Ethynyl Estradiol 17-Acetate have been associated with an increased risk of venous thromboembolism
Metabolic Pathways
Ethynyl Estradiol 17-Acetate is involved in various metabolic pathways. It is primarily metabolized in the liver via the CYP3A4 enzyme . The metabolic pathways of Ethynyl Estradiol 17-Acetate can also interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Ethynyl Estradiol 17-Acetate is transported and distributed within cells and tissues. It is primarily metabolized in the liver and excreted via feces and urine
Subcellular Localization
The subcellular localization of Ethynyl Estradiol 17-Acetate and its effects on activity or function are complex and multifaceted. It is known to bind to estrogen receptors, which are located in the cell nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl Estradiol 17-Acetate typically involves the acetylation of Ethynyl Estradiol. The process begins with the ethynylation of estradiol at the 17th carbon position, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of Ethynyl Estradiol 17-Acetate involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are optimized for maximum efficiency. The use of advanced purification techniques, including crystallization and chromatography, ensures the removal of impurities and the production of pharmaceutical-grade Ethynyl Estradiol 17-Acetate .
Analyse Chemischer Reaktionen
Types of Reactions: Ethynyl Estradiol 17-Acetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under controlled temperature and pH.
Major Products Formed:
Oxidation: Estrone derivatives.
Reduction: Ethynyl Estradiol.
Substitution: Various substituted estradiol derivatives.
Vergleich Mit ähnlichen Verbindungen
Estrone: A natural estrogen with lower oral bioavailability compared to Ethynyl Estradiol 17-Acetate.
Estriol: Another natural estrogen with distinct pharmacokinetic properties.
Ethinylestradiol: A synthetic estrogen similar to Ethynyl Estradiol 17-Acetate but without the acetate group.
Uniqueness: Ethynyl Estradiol 17-Acetate is unique due to its high oral bioavailability and resistance to metabolic degradation, making it more effective in hormonal therapies compared to its natural counterparts .
Biologische Aktivität
Ethynyl estradiol 17-acetate (EEA) is a synthetic estrogen that has been extensively studied for its biological activity, particularly in the context of hormonal therapies and contraceptives. This article reviews the pharmacodynamics, mechanisms of action, and biological effects of EEA, supported by data tables and research findings.
Overview of Ethynyl Estradiol 17-Acetate
Ethynyl estradiol is a potent estrogen receptor agonist, primarily used in contraceptive formulations and hormone replacement therapies. Its structure enhances oral bioavailability compared to natural estradiol, which suffers from poor absorption due to first-pass metabolism in the liver .
Pharmacodynamics
EEA exhibits its biological effects through interaction with estrogen receptors (ERα and ERβ) located in various tissues including the reproductive system, breast, and bones. The compound is known to:
- Agonize Estrogen Receptors : EEA binds to both ERα and ERβ, influencing gene expression related to reproductive health and secondary sexual characteristics .
- Induce Uterine Changes : In vivo studies have shown that EEA can induce significant changes in uterine weight and histology, demonstrating its uterotrophic effects .
Upon administration, EEA is absorbed and metabolized into estradiol. The mechanism involves:
- Binding to Estrogen Receptors : EEA enters target cells and binds to estrogen receptors.
- Gene Regulation : The receptor-ligand complex translocates to the nucleus, where it regulates gene transcription, leading to the production of proteins that mediate estrogenic effects .
- Physiological Effects : The activation of estrogen receptors results in various physiological outcomes such as increased growth of the endometrium and modulation of hormonal feedback mechanisms.
Table 1: Biological Effects of Ethynyl Estradiol 17-Acetate
Case Studies
- Uterine Response Study : A study on immature rats showed that a single dose of EEA (10 μg/kg) resulted in significant changes in uterine weight and histology within hours post-administration. The peak effect was observed at 24 hours, with alterations in gene expression noted at multiple time points .
- Endothelial Cell Viability : Research indicated that EEA enhances the viability of human brain microvascular endothelial cells (hBMECs), suggesting potential neuroprotective effects linked to estrogen's role in maintaining vascular health .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCORSRXZZKFQZ-AANPDWTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034145 | |
Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21221-29-4 | |
Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.